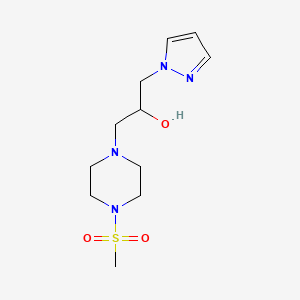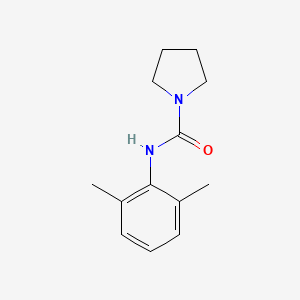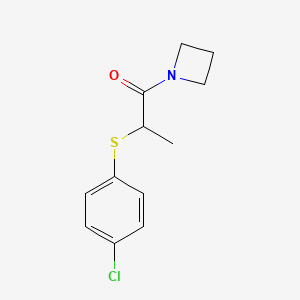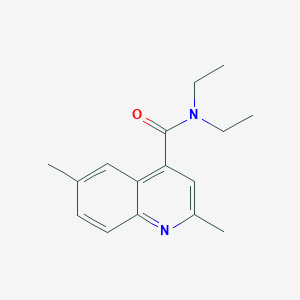
N-(3-chloro-4-cyanophenyl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-cyanophenyl)pyrrolidine-1-carboxamide, commonly known as CCPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CCPC is a pyrrolidine derivative that has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of CCPC is not fully understood, but it has been suggested that it acts by inhibiting the activity of certain enzymes involved in cell proliferation and survival. CCPC has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. CCPC has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
CCPC has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and regulation of gene expression. CCPC has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using CCPC in lab experiments include its ability to inhibit the growth of cancer cells, induce cell cycle arrest and apoptosis, and regulate gene expression. However, the limitations of using CCPC in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of CCPC, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, such as drug discovery and agriculture, and the identification of its mechanism of action. Further studies are also needed to determine the safety and efficacy of CCPC in vivo and to develop new derivatives with improved properties.
Métodos De Síntesis
CCPC can be synthesized through various methods, including the reaction of 3-chloro-4-cyanobenzaldehyde with pyrrolidine-1-carboxylic acid in the presence of a suitable catalyst. Another method involves the reaction of 3-chloro-4-cyanobenzaldehyde with pyrrolidine in the presence of a suitable acid catalyst followed by the addition of an appropriate carboxylic acid.
Aplicaciones Científicas De Investigación
CCPC has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast, prostate, and lung cancer cells. CCPC has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Propiedades
IUPAC Name |
N-(3-chloro-4-cyanophenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-11-7-10(4-3-9(11)8-14)15-12(17)16-5-1-2-6-16/h3-4,7H,1-2,5-6H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFJXFLEYQTCOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC(=C(C=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-cyanophenyl)pyrrolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N,N',N''-tris[2-(cyclohex-1-en-1-yl)ethyl]benzene-1,3,5-tricarboxamide](/img/structure/B7513581.png)



![3-[2-(2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethyl]-1,3-benzoxazol-2-one](/img/structure/B7513613.png)

![N-[4,5-bis(furan-2-yl)-1,3-thiazol-2-yl]-3-methylsulfanylpropanamide](/img/structure/B7513624.png)
![N-[1-(azocan-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7513632.png)
![Methyl 4-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate](/img/structure/B7513645.png)